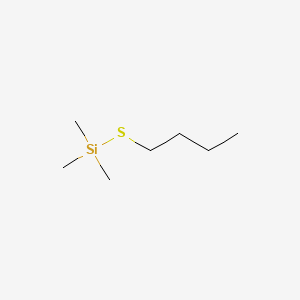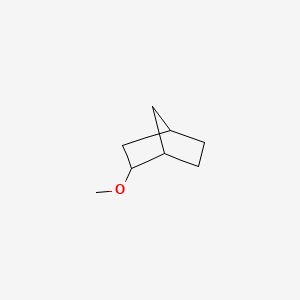
Bicyclo(2.2.1)heptane, 2-methoxy-, endo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo(2.2.1)heptane, 2-methoxy-, endo- is a bicyclic organic compound with the molecular formula C11H20O. It is also known as 2-methoxy-1,7,7-trimethylbicyclo(2.2.1)heptane . This compound is part of the norbornane family and is characterized by its unique bicyclic structure, which consists of two fused rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(2.2.1)heptane, 2-methoxy-, endo- typically involves the Diels-Alder reaction, a powerful tool in organic chemistry. This reaction involves the formation of two carbon-carbon bonds simultaneously to produce a cyclohexene ring from a diene and a dienophile . The reaction proceeds in a concerted manner, making the generated stereocenters predictable. The use of cyclic dienes or the application of intramolecular Diels-Alder reactions enables the synthesis of bicyclic compounds like bicyclo(2.2.1)heptane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of the Diels-Alder reaction can be scaled up for industrial applications, involving the use of appropriate catalysts and reaction conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo(2.2.1)heptane, 2-methoxy-, endo- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes .
Applications De Recherche Scientifique
Bicyclo(2.2.1)heptane, 2-methoxy-, endo- has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of bicyclo(2.2.1)heptane, 2-methoxy-, endo- involves its interaction with specific molecular targets and pathways. For example, its derivatives can act as enzyme inhibitors or activators, influencing biochemical reactions and metabolic processes . The exact molecular targets and pathways depend on the specific application and the structure of the derivative used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to bicyclo(2.2.1)heptane, 2-methoxy-, endo- include:
Bicyclo(2.2.1)heptane, 2-methyl-, exo-: This compound has a similar bicyclic structure but differs in the substitution pattern.
Bicyclo(2.2.1)heptane-2-carboxylic acid, methyl ester: This compound has a carboxylic acid ester functional group instead of a methoxy group.
Uniqueness
The uniqueness of bicyclo(2.2.1)heptane, 2-methoxy-, endo- lies in its specific substitution pattern and the presence of the methoxy group, which influences its reactivity and applications. Its bicyclic structure provides rigidity and stability, making it a valuable building block in organic synthesis .
Propriétés
Numéro CAS |
10395-55-8 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
2-methoxybicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H14O/c1-9-8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3 |
Clé InChI |
WMYWLMCIILHCPB-UHFFFAOYSA-N |
SMILES canonique |
COC1CC2CCC1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161280.png)
![4,4'-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol](/img/structure/B14161281.png)
![2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B14161290.png)


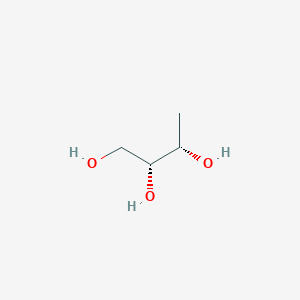
![3-[(3Z)-3-amino-3-hydroxyimino-propyl]sulfanyl-N'-hydroxy-propanamidine](/img/structure/B14161308.png)
![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161314.png)
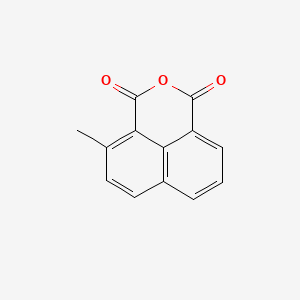
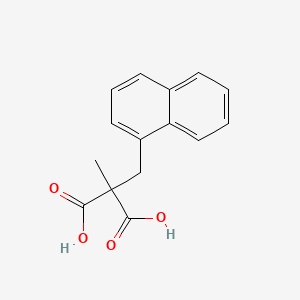
![Benzo[c]phenanthren-5-amine](/img/structure/B14161332.png)
![N'-[(E)-(4-bromothiophen-2-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14161342.png)
![N'-[(E)-pyridin-4-ylmethylidene]octanehydrazide](/img/structure/B14161350.png)
